molecular formula C10H17N5O2 B2373138 tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate CAS No. 1429217-52-6

tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate

Cat. No.: B2373138
CAS No.: 1429217-52-6
M. Wt: 239.279
InChI Key: LKNHIVYLRYTAFN-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate is a synthetic organic compound that features a unique combination of azetidine and triazole rings

Scientific Research Applications

Tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity . This suggests that the compound interacts with its targets by accelerating reaction rates, potentially leading to faster biochemical reactions.

Biochemical Pathways

It is known that the compound plays a role in the copper (i)-catalyzed azide-alkyne cycloaddition (cuaac), a type of click chemistry . This could imply that the compound affects pathways involving copper (I) ions and azide-alkyne cycloaddition reactions.

Pharmacokinetics

Its water-soluble nature suggests that it may have good bioavailability, as water-soluble compounds are generally well-absorbed in the body.

Result of Action

It is known that the compound suppresses cell cytotoxicity , suggesting that it may have a protective effect on cells.

Action Environment

Given that the compound is water-soluble , it can be inferred that its action and stability may be influenced by the hydration level of the environment.

Biochemical Analysis

Biochemical Properties

It is known that triazole derivatives can interact with various enzymes and proteins . The nature of these interactions often depends on the specific structure of the derivative and the biochemical context in which it is present .

Cellular Effects

Other triazole derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Other triazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Other triazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Other triazole derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Other triazole derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels .

Transport and Distribution

Other triazole derivatives have been studied for their interactions with transporters or binding proteins and effects on localization or accumulation .

Subcellular Localization

Other triazole derivatives have been studied for their subcellular localization and effects on activity or function, including any targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Preparation Methods

The synthesis of tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azetidine ring, followed by the introduction of the triazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate include other azetidine and triazole derivatives. For example:

Properties

IUPAC Name

tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O2/c1-10(2,3)17-9(16)15-4-6(5-15)7-12-8(11)14-13-7/h6H,4-5H2,1-3H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNHIVYLRYTAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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